molecular formula C15H18N2O2S B1588986 N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 300345-76-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No. B1588986
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-GJZGRUSLSA-N
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Description

Molecular Structure Analysis

The molecular weight of “N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide” is 304.4. The compound has a complex structure that includes a methanesulfonamide group attached to a diphenylethyl group .


Physical And Chemical Properties Analysis

“N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide” has a predicted boiling point of 454.2±55.0 °C and a predicted density of 1.188±0.06 g/cm3 . Its pKa is predicted to be 9.69±0.30 .

Scientific Research Applications

  • (1S,2S)-Cyclohexane-1,2-diamine-based Organosilane Fibres

    • Scientific Field : Material Science, Microbiology .
    • Application Summary : These fibres are used as a tool against pathogenic bacteria .
    • Methods of Application : The fibres are prepared and then fully characterised via different techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .
    • Results : The fibrous samples were successfully tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed >99.9% inhibition against these bacteria in direct contact compared to the control .
  • N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide

    • Scientific Field : Organic Chemistry, Microbiology .
    • Application Summary : This compound has moderate antimicrobial activity .
    • Methods of Application : The compound was synthesized from (-)-cis-myrtanic and (-)-myrtenic acids and characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .
    • Results : Despite the presence of quaternary ammonium moiety, both compounds had moderate antimicrobial activity with a MIC of 128 µg/mL on S. aureus and 512 µg/mL on E. coli .

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459313
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

CAS RN

300345-76-0
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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